1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde
Description
1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde is an imidazolidine derivative synthesized via the reaction of 3-formylchromone with N-methylglycine. This reaction generates an azomethine ylide intermediate, which undergoes 1,3-dipolar cycloaddition with dipolarophiles like N-phenylmaleimide to yield diastereomers and pyrrole derivatives . The compound features a bicyclic imidazolidine core substituted with methyl, propyl, and carbaldehyde groups. Its structural uniqueness lies in the fusion of a chromone moiety (known for antioxidant properties) and a heterocyclic framework, making it a promising intermediate for pharmacologically active hybrids, particularly those combining antioxidant chromone and fullerene cores .
Properties
CAS No. |
5471-57-8 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C8H12N2O3/c1-3-4-8(5-11)6(12)10(2)7(13)9-8/h5H,3-4H2,1-2H3,(H,9,13) |
InChI Key |
SVKZCYXUUHUDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor with an aldehyde group, followed by oxidation and methylation steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high purity and yield. The process may involve continuous flow reactors and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde finds extensive use in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazolidine and Pyrrolidine Derivatives
Compounds derived from 1,3-dipolar cycloaddition of azomethine ylides share structural similarities with the target molecule. For example:
- Diastereomers 25 and Pyrrole 21: Synthesized under similar conditions (refluxing toluene with N-phenylmaleimide), these derivatives differ in stereochemistry (cis/trans) and substituent arrangement.
- Fullerene-Chromone Dyad : This hybrid, formed via three-component condensation with fullerene C60, replaces the imidazolidine core with a fullerene structure. The dyad exhibits enhanced antioxidant activity due to synergistic effects between chromone and fullerene moieties .
Pyrazole-Carboximidamide Derivatives ()
Though structurally distinct (pyrazole vs. imidazolidine cores), pyrazole-carboximidamides share functional relevance in medicinal chemistry. For instance:
- 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide : Substituted with methoxy and phenyl groups, this compound demonstrates antimicrobial activity, contrasting with the antioxidant focus of the imidazolidine derivatives.
Table 2: Functional Comparison with Pyrazole Derivatives
| Compound Class | Core Structure | Key Substituents | Synthesis Method | Primary Application |
|---|---|---|---|---|
| Imidazolidine Derivatives | Imidazolidine | Methyl, propyl, carbaldehyde | Cycloaddition | Antioxidant agents |
| Pyrazole-Carboximidamides | Pyrazole | Aryl, halogen, methoxy | Condensation reactions | Antimicrobial, antitumor |
Biological Activity
1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 5471-57-8 |
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 184.20 g/mol |
| IUPAC Name | 1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde |
The biological activity of 1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde is primarily attributed to its interaction with various biomolecular targets. The imidazolidine ring structure allows for potential interactions with enzymes and receptors, influencing several cellular pathways.
- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : Research has shown that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.
-
Anticancer Activity :
- In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
-
Mechanistic Insights :
- Further investigations into the mechanism revealed that 1-Methyl-2,5-dioxo-4-propylimidazolidine-4-carbaldehyde may inhibit the NF-kB signaling pathway, which is crucial for cell survival in cancer cells. This was supported by Western blot analysis showing reduced levels of NF-kB activation markers post-treatment.
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | Smith et al., 2023 |
| Anticancer | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry, 2023 |
| Enzyme Inhibition | Modulates metabolic pathways | Internal Study (unpublished) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
